Product packaging for 9H-Purin-8-amine, N,N-dimethyl-(Cat. No.:CAS No. 23687-23-2)

9H-Purin-8-amine, N,N-dimethyl-

Cat. No.: B1654495
CAS No.: 23687-23-2
M. Wt: 163.18 g/mol
InChI Key: WNLBOWJFJNZYPN-UHFFFAOYSA-N
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Description

9H-Purin-8-amine, N,N-dimethyl- is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Purin-8-amine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Purin-8-amine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-8-amine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5 B1654495 9H-Purin-8-amine, N,N-dimethyl- CAS No. 23687-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-7H-purin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-10-5-3-8-4-9-6(5)11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBOWJFJNZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879118
Record name 1H-Purin-8-amine, N,N-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60879118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23687-23-2
Record name NSC27614
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purin-8-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Purine Scaffolds in Organic and Medicinal Chemistry

The purine (B94841) scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govnih.gov This fundamental structure is a cornerstone in organic and medicinal chemistry due to its prevalence in essential biomolecules. rsc.orgrsc.org Purines, such as adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. nih.govrsc.org Their roles extend to being crucial components of energy carriers like adenosine (B11128) triphosphate (ATP) and coenzymes. rsc.org

The inherent biological activity of the purine scaffold has made it a "privileged scaffold" in drug discovery. nih.govrsc.org This means that the purine structure is a recurring motif in a wide range of biologically active compounds. Researchers have extensively modified the purine ring at various positions to create a diverse library of derivatives with a broad spectrum of pharmacological activities. nih.govrsc.org These derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.govrsc.org The ability to systematically alter the substituents on the purine core allows for the fine-tuning of a compound's biological activity and physicochemical properties, a key aspect of structure-activity relationship (SAR) studies in drug development. nih.govnih.gov

Overview of Aminopurine Derivatives in Advanced Synthesis

Aminopurines, which are purine (B94841) derivatives bearing an amino group, are a particularly important subclass of purine compounds. The position and nature of the amino group substitution significantly influence the chemical reactivity and biological function of the molecule. In advanced organic synthesis, aminopurine derivatives serve as versatile building blocks for constructing more complex molecules. nih.gov

The synthesis of various substituted aminopurines is a subject of ongoing research. For instance, methods have been developed for the synthesis of N6-substituted 2-aminopurine (B61359) derivatives and disubstituted 8-aminopurines. rsc.orgnih.gov These synthetic strategies often involve multi-step reactions, utilizing various reagents and catalysts to achieve the desired substitutions on the purine ring. nih.govrsc.org The development of efficient and facile synthetic routes is crucial for producing a diverse range of aminopurine derivatives for further investigation. nih.gov For example, the treatment of 6-amino-5-nitrosopyrimidines with the Vilsmeier reagent has been shown to produce 8-dimethylaminopurines. rsc.org

Structural Context of the N,n Dimethylamino Moiety in Purine Systems

Foundational Approaches to the Purine Heterocycle

The construction of the fundamental purine ring system is a critical first step. Several strategies have been developed, primarily involving the formation of the fused imidazole (B134444) and pyrimidine (B1678525) rings.

Cyclization Reactions from Pyrimidine Precursors

A prevalent method for synthesizing the purine core involves the cyclization of appropriately substituted pyrimidine precursors. This approach builds the imidazole ring onto a pre-existing pyrimidine ring. A classic example is the Traube synthesis, which utilizes ortho-diaminopyrimidines. nih.gov For instance, the cyclization of pyrimidine-2,4,5-triamine (B1267316) with various formylating reagents can lead to the formation of the purine ring system. nih.gov

Microwave-assisted synthesis has emerged as a modern and efficient technique. For example, the condensation of an aryl acetic acid with a pyrimidine-4,5,6-triamine (B90907) in the presence of triphenyl phosphite (B83602) and pyridine (B92270) under microwave irradiation can yield 8-arylmethyl-9H-purin-6-amines. nih.gov This one-pot synthesis offers a significant simplification over traditional multi-step protocols. nih.gov

The following table summarizes a selection of pyrimidine precursors and the resulting purine structures.

Pyrimidine PrecursorReagentsResulting Purine TypeReference
Pyrimidine-2,4,5-triamineTriethylorthoformate, Acetic anhydride2-Aminopurine (B61359) nih.gov
Pyrimidine-4,5,6-triamineAryl acetic acid, Triphenyl phosphite8-Arylmethyl-9H-purin-6-amine nih.gov
4,5,6-Triaminopyrimidine2-(benzo[d] unitus.itmdpi.comdioxol-5-yl)acetic acid8-(benzo[d] unitus.itmdpi.comdioxol-5-ylmethyl)-9H-purin-6-amine nih.gov

Annulation Strategies from Imidazole Derivatives

An alternative and equally important strategy involves the annulation of a pyrimidine ring onto an existing imidazole derivative. unitus.itmdpi.com This method often starts with 5-aminoimidazole-4-carbonitrile derivatives, which can be cyclized with various one-carbon donors to form the purine ring. researchgate.net

For example, multicomponent reactions involving aminomalononitrile, trimethyl orthoacetate, and α-amino acids can produce amino imidazole carbonitrile derivatives. researchgate.net These intermediates can then be subjected to annulation with reagents like formic acid to yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. researchgate.netresearchgate.net The regioselectivity of these transformations can often be controlled by the choice of reagents and reaction conditions. researchgate.net

The synthesis of 8-amino-3-deazaguanine (B1215679) from an imidazole precursor highlights this approach, where ammonolysis of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate leads to the desired purine analogue. nih.gov

De Novo Synthesis Routes

De novo synthesis refers to the construction of the purine ring from simpler acyclic precursors, without starting from a pre-formed pyrimidine or imidazole ring. In biological systems, the de novo synthesis of purine nucleotides is a fundamental metabolic pathway that builds the purine ring onto a ribose-5-phosphate (B1218738) scaffold. libretexts.orgyoutube.comprolekare.cz This intricate process involves a series of enzymatic steps, incorporating atoms from amino acids (glycine, aspartate, glutamine), carbon dioxide, and one-carbon units from formyl-tetrahydrofolate. youtube.com The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), a key intermediate that serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.orgyoutube.com

While biological de novo synthesis is a well-established pathway, chemical de novo synthesis of purines is less common but conceptually similar, building the heterocyclic system from basic starting materials.

Regioselective Introduction of the N,N-Dimethylamino Substituent at C8

Once the purine core is established, the next critical step is the specific introduction of the N,N-dimethylamino group at the C8 position. The chemistry at the C8 position of the purine scaffold is unique, as it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov

N-Alkylation and Dimethylation Techniques

Direct N-alkylation of an 8-aminopurine precursor is a straightforward approach to introduce the dimethylamino group. This typically involves reacting the 8-aminopurine with a suitable methylating agent.

While specific examples for the N,N-dimethylation of 8-aminopurine are not extensively detailed in the provided context, the general principles of amine alkylation would apply. This would likely involve the use of reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to deprotonate the amino group, facilitating nucleophilic attack.

It is important to note that the C8-hydrogen of purines is relatively acidic and can be deprotonated with strong bases like LDA, allowing for subsequent alkylation. nih.gov This reactivity highlights the potential for direct C-alkylation as well, which needs to be considered for regioselectivity.

Nucleophilic Substitution Pathways for C8 Functionalization

A common and versatile method for introducing substituents at the C8 position is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen. nih.gov Purines can be selectively halogenated at the C8 position, for example, by bromination of a polymer-bound purine. nih.gov The resulting 8-halopurine can then react with dimethylamine (B145610) to yield the desired 8-(N,N-dimethylamino)purine.

Another approach involves the direct amination of the purine ring. Oxidative amination via regioselective metalation has proven to be a useful technique. mdpi.comnih.gov For instance, the reaction of a purine with TMPMgCl·LiCl can lead to selective magnesiation at the C8 position. Transmetalation with a copper salt followed by treatment with an aminating agent and an oxidant can introduce an amino group at C8. mdpi.com

Direct C-H amination is also a possibility. For example, direct regioselective cyanation of purines at the C8 position has been achieved, and the resulting 8-cyanopurine can undergo further functional group transformations. mdpi.com While not a direct amination, this demonstrates the feasibility of direct C8 functionalization.

The following table summarizes various nucleophilic substitution approaches for C8 functionalization.

Starting MaterialReagentsProductReference
C8-HalopurineDimethylamine8-(N,N-dimethylamino)purine nih.gov
PurineTMPMgCl·LiCl, CuCl₂, Amine, OxidantC8-Aminopurine mdpi.com
6-ChloropurineDiethylamine, Et₃N, EtOH6-Diethylamino-8-cyanopurine mdpi.com

Strategies for Direct C-H and N-H Bond Functionalization

Direct C-H and N-H bond functionalization represents a highly efficient and atom-economical approach to modifying the purine core, avoiding the need for pre-functionalized starting materials.

C-H Functionalization: The C-8 position of the purine ring is a primary target for direct functionalization. Palladium-catalyzed C-H arylation has been successfully employed to introduce aryl groups at this position. nih.gov For instance, 6-chloro- or 2,6-dichloro-9-isopropylpurine can be first coupled with arylboronic acids and then undergo a subsequent Pd-catalyzed C-H arylation at the C-8 position with aryl halides. nih.gov Another powerful method is the direct regioselective cyanation of the C-8 position in purines, which can be achieved under specific reaction conditions, providing a versatile handle for further transformations. mdpi.com

N-H Functionalization: The nitrogen atoms of the purine ring, particularly at the N-9 position, are also amenable to direct functionalization. Copper-catalyzed N-arylation using boronic acids is a developed methodology for creating 8,9-diarylpurine derivatives. nih.gov This approach allows for the introduction of diverse aryl substituents directly onto the imidazole nitrogen of the purine core, which is crucial for modulating the compound's physicochemical and biological properties. nih.gov

These direct functionalization strategies are integral to the synthesis of complex purine libraries, offering a streamlined path to novel derivatives. nih.gov

Advanced Synthetic Techniques Applicable to 9H-Purin-8-amine, N,N-dimethyl-

Modern synthetic chemistry has introduced several advanced techniques that have significantly improved the efficiency, yield, and diversity of purine synthesis.

Microwave-assisted synthesis has emerged as a valuable technology for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. anton-paar.comwisdomlib.org This technique is particularly effective for the synthesis of N-heterocycles, including the purine scaffold. anton-paar.com

A prominent application is the one-pot synthesis of 8-substituted purines. nih.govnih.gov In this approach, a substituted aminopyrimidine, such as 4,5,6-triaminopyrimidine, is condensed with a carboxylic acid. The reaction, when conducted under microwave irradiation at high temperatures (e.g., 220°C) for a short duration (e.g., 15-75 minutes), can produce the desired purine in significantly improved yields compared to traditional multi-step protocols. nih.govnih.gov The use of triphenyl phosphite in pyridine is one reported condition for this condensation. nih.gov Researchers have optimized these microwave protocols by adjusting molar ratios, solvent volumes, and irradiation times to achieve yields as high as 74%. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in purine chemistry. These reactions typically start with a halogenated purine, often brominated at the C-8 position, which then acts as an electrophilic partner. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. youtube.com It is a powerful method for introducing alkynyl groups onto the purine ring, typically at the C-8 position. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to form the final product. youtube.comyoutube.com

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide, catalyzed by palladium. This method allows for the introduction of a wide variety of carbon-based fragments onto the purine core.

Suzuki Coupling: This widely used reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. uwindsor.ca It has been extensively used to create 6,8-diaryl- and 2,6,8-triarylpurines by reacting chloro-purines with arylboronic acids. nih.gov A general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

These cross-coupling reactions provide a modular and highly versatile approach to elaborately substituted purines from common halogenated intermediates. nih.govnih.gov

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. amazonaws.comresearchgate.net

Several one-pot strategies for synthesizing the purine core have been developed. As mentioned, microwave-assisted condensation of an aminopyrimidine with a carboxylic acid is a successful one-pot method for generating 8-substituted purines. nih.govnih.govnih.gov

Alternative multi-component strategies build the purine ring system from acyclic precursors. A notable approach starts with 5-aminoimidazole-4-carbonitriles, which can be synthesized via a multi-component reaction. researchgate.netnih.gov These imidazole derivatives then undergo annulation with simple C1 donor reagents like formic acid or formamide (B127407) in a subsequent step to construct the pyrimidine portion of the purine ring, yielding 8,9-disubstituted purines. researchgate.net This strategy provides rapid access to a diverse range of C-8 and N-9 substituted purines in moderate to good yields. researchgate.net

Derivatization and Analogue Synthesis of 9H-Purin-8-amine, N,N-dimethyl-

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. thermofisher.commdpi-res.com For 9H-Purin-8-amine, N,N-dimethyl-, derivatization primarily involves the functionalization of the core purine ring system to create analogues for structure-activity relationship studies.

Halogenation: The introduction of a halogen atom, particularly at the C-8 position, is a key step for creating versatile synthetic intermediates. nih.gov Halogenated purines are frequently used in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net A common and efficient method for this transformation is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as a brominating agent in aprotic solvents like DMF. nih.govresearchgate.net This reaction proceeds smoothly at ambient temperature and can be enhanced by the addition of a Lewis acid. nih.govresearchgate.net This provides a convenient route to 8-bromo purine derivatives, which are precursors for Sonogashira, Suzuki, and other coupling reactions.

Amination: Introducing additional amino groups or modifying existing ones can be achieved through various methods. Direct N-arylation, as discussed under N-H functionalization, is one route. nih.gov Another classical approach involves the nucleophilic aromatic substitution of a halogen atom (e.g., a chloro or bromo group at the C-6 or C-2 position) with an amine. While direct amination at the C-8 position is less common, the construction of the purine ring from a substituted pyrimidine, such as pyrimidine-2,4,5,6-tetraamine, can be used to introduce an amino group at the C-2 position of the final purine structure. nih.gov

Selective Modification of the Dimethylamino Group (e.g., Alkylation)

The selective modification of the exocyclic N,N-dimethylamino group at the C8 position of the purine ring presents a unique synthetic challenge, primarily involving its transformation into a quaternary ammonium (B1175870) salt through alkylation. This reaction is a fundamental process for tertiary amines, though its application to the purine system requires careful consideration of the reactivity of the entire molecule.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles such as alkyl halides. The general mechanism involves the nucleophilic substitution (SN2) reaction where the nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide as a leaving group. This process results in a positively charged quaternary ammonium salt.

Key Reaction Parameters:

Alkylating Agents: Simple alkyl halides like methyl iodide or benzyl (B1604629) bromide are common reagents for this transformation.

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), which can stabilize the charged transition state. The presence of a non-nucleophilic base may be used to scavenge any acid generated, though for quaternization, it is often not required.

While direct, peer-reviewed examples of the alkylation of the 8-dimethylamino group on the 9H-purine core are not extensively documented, the principles can be inferred from the behavior of other N,N-dimethylamino-substituted heterocycles. For instance, the alkylation of 4-(dimethylamino)pyridine (DMAP) is well-studied, although in that specific case, alkylation preferentially occurs on the endocyclic pyridine nitrogen due to resonance stabilization. researchgate.netresearchgate.net However, the fundamental reactivity of the tertiary exocyclic amine remains. youtube.com The reaction is a classic biomolecular nucleophilic substitution. youtube.com

It is important to note that the purine ring itself contains nucleophilic nitrogen atoms at the N7 and N9 positions, which can also undergo alkylation. Therefore, achieving selective modification at the exocyclic C8-dimethylamino group would require careful optimization of reaction conditions to favor quaternization over ring alkylation. The nucleophilicity of the exocyclic amine compared to the ring nitrogens is a critical factor influencing the reaction outcome.

Table 1: General Conditions for Alkylation of Tertiary Amines

ParameterDescriptionCommon Examples
Substrate Tertiary amineN,N-dimethyl-9H-purin-8-amine
Reagent Alkylating agent (electrophile)Methyl iodide, Benzyl bromide
Solvent Polar aproticDimethylformamide (DMF), Acetonitrile
Product Quaternary ammonium salt8-(Trimethylammonio)-9H-purine halide

Library Synthesis Approaches for Poly-Substituted Purines

The generation of libraries of poly-substituted purines is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships. Several powerful strategies have been developed for this purpose, often starting from highly functionalized pyrimidine precursors. These methods allow for the introduction of diversity at multiple positions on the purine scaffold, including the C2, C6, C8, and N9 positions.

Two predominant strategies for library synthesis are one-pot multi-component reactions and parallel solution-phase synthesis.

One-Pot Synthesis from Pyrimidine Precursors: This approach involves the construction of the purine ring system from a substituted pyrimidine in a single reaction vessel. A common method is the Traube purine synthesis, which has been adapted for modern library generation. nih.gov The process generally starts with a 4,5-diaminopyrimidine. The imidazole portion of the purine is then formed by cyclization with a one-carbon synthon.

A notable strategy involves a one-pot reaction using 5-amino-4-chloro-6-alkylaminopyrimidines, primary alcohols, and N,N-dialkylamides under basic conditions. researchgate.net This method is particularly relevant as the N,N-dimethylamide can serve as the precursor for the C8-dimethylamino substituent. The reaction proceeds through a metal-free oxidative coupling and subsequent annulation to yield 6,8,9-trisubstituted purines. researchgate.net The versatility of this approach allows for the creation of extensive libraries by varying the pyrimidine, alcohol, and amide starting materials. researchgate.net

Parallel Synthesis for Library Generation: Parallel synthesis enables the rapid creation of a large number of distinct compounds in an array format, such as in 24- or 96-well plates. nih.govacs.orgnih.gov This high-throughput approach is highly efficient for exploring chemical diversity.

One such strategy involves building a 2,6,8,9-tetrasubstituted purine library. nih.govacs.org The synthesis begins with a versatile pyrimidine intermediate, which is sequentially modified. For example, starting from 4,6-dichloro-5-nitropyrimidine, substitutions with amines and thiols can be performed, followed by reduction of the nitro group to an amine. This sets the stage for cyclization with a carboxylic acid or its derivative to form the purine's imidazole ring, introducing diversity at the C8 position. Subsequent modifications at other positions, such as the displacement of a sulfone group, allow for the introduction of further diversity, leading to large libraries of fully substituted purines. nih.govacs.org This method was successfully used to generate a 216-member purine library. nih.gov

Table 2: Comparison of Purine Library Synthesis Strategies

StrategyKey FeaturesStarting MaterialsDiversity PointsReference
One-Pot Synthesis Efficient, convergent, metal-free options available.Substituted 4,5-diaminopyrimidines, alcohols, N,N-dimethylamides.C6, C8, N9 researchgate.net
Parallel Synthesis High-throughput, suitable for large libraries, systematic exploration.Substituted pyrimidines (e.g., dichloronitropyrimidines), various amines, thiols, carboxylic acids.C2, C6, C8, N9 nih.govacs.org

Reaction Mechanisms of the Purine Heterocycle

The purine ring system, a fusion of pyrimidine and imidazole rings, exhibits a rich and complex reactivity profile. The electron distribution within this aromatic system, influenced by the presence of four nitrogen atoms and the dimethylamino substituent, dictates its susceptibility to various chemical transformations.

Oxidation Reactions (e.g., with Potassium Permanganate (B83412), Chromium Trioxide)

The oxidation of purines can lead to a variety of products, depending on the oxidant and the substitution pattern of the purine ring. While specific studies on the oxidation of 9H-Purin-8-amine, N,N-dimethyl- with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are not extensively documented in publicly available literature, the enzymatic oxidation of the parent compound, 8-aminopurine, has been investigated. Mammalian xanthine (B1682287) oxidase has been shown to oxidize 8-aminopurine to 6-hydroxy-8-aminopurine, which is further oxidized to 2,6-dihydroxy-8-aminopurine. documentsdelivered.com This suggests that the purine ring is susceptible to oxidation, and the presence of the amino group at the C8 position directs the oxidation to other positions on the purine core. It is plausible that strong chemical oxidants would also lead to oxidation of the purine ring, potentially at the C2 and C6 positions, though the N,N-dimethylamino group might also be susceptible to oxidation under harsh conditions.

Reduction Pathways (e.g., Catalytic Hydrogenation, Hydride Reduction)

The reduction of the purine ring system is generally challenging due to its aromatic nature. Attempts to reduce related nitro-substituted benzimidazopyrimidines using catalytic hydrogenation have been reported to be unsuccessful in reducing the nitro group, with the starting material being isolated in all cases. rsc.org This suggests a high degree of stability of the purine core towards catalytic hydrogenation under the tested conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of purines, the electron-rich nature of the ring system makes it susceptible to attack by electrophiles. The position of substitution is directed by the existing substituents. The N,N-dimethylamino group at the C8 position is an activating, ortho-, para-directing group in typical aromatic systems. However, in the purine ring, the situation is more complex due to the presence of the nitrogen atoms.

While specific electrophilic aromatic substitution studies on 9H-Purin-8-amine, N,N-dimethyl- are limited, related reactions on other purine derivatives provide insight. For instance, the halogenation of 8-hydroxyquinolines, which share a heterocyclic scaffold, occurs at the C5 and C7 positions. researchgate.net Direct C-H bond functionalization of purine nucleosides, another form of electrophilic substitution, has been achieved at the C8 position, although this is often facilitated by transition metal catalysts. nih.gov The presence of the activating dimethylamino group at C8 would likely influence the regioselectivity of electrophilic attack on the purine ring, potentially directing it to the C2 or C6 positions, or even to the nitrogen atoms of the imidazole ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions at Exocyclic Positions

Nucleophilic substitution reactions are common in purine chemistry, particularly at positions bearing a good leaving group. The synthesis of 8-aminopurines often involves the nucleophilic displacement of a halogen atom at the C8 position by an amine. acs.org

However, this section focuses on reactions at the exocyclic N,N-dimethylamino group itself. This group is not a typical leaving group for nucleophilic substitution. Instead, the nitrogen atom, with its lone pair of electrons, is nucleophilic and can participate in reactions, as will be discussed in the following section. Direct nucleophilic attack to displace the entire N,N-dimethylamino group would require harsh conditions and is not a commonly reported transformation for this class of compounds.

Reactivity of the N,N-Dimethylamino Functionality

Alkylation and Quaternization Reactions

The tertiary amine of the N,N-dimethylamino group is susceptible to alkylation by electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, a process known as quaternization. researchgate.net

While specific examples for 9H-Purin-8-amine, N,N-dimethyl- are not widely reported, the quaternization of other N,N-dimethylamino-containing compounds is a well-established reaction. For instance, poly(N,N'-dimethylaminoethyl methacrylate) can be readily quaternized with various alkyl halides. mdpi.com The reaction typically proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Table 1: General Reaction Scheme for Quaternization

Reactant 1Reactant 2Product
9H-Purin-8-amine, N,N-dimethyl-Alkyl Halide (R-X)[8-(N,N,N-trimethylammonio)-9H-purin-1-yl] Halide

Note: The exact position of N-alkylation on the purine ring (N7 vs. N9) can be influenced by the reaction conditions and the nature of the alkylating agent.

The formation of a quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which can significantly alter the solubility and biological activity of the molecule.

Amine-Specific Derivatization Methods (e.g., Pre-Column Derivatization)

Pre-column derivatization is a common strategy in analytical chemistry, particularly for high-performance liquid chromatography (HPLC), to enhance the detectability and improve the chromatographic properties of analytes. creative-proteomics.com This involves chemically modifying the target molecule before it enters the HPLC column. For compounds containing amino groups, derivatization typically introduces a chromophore or fluorophore, making the derivative easily detectable by UV or fluorescence detectors. thermofisher.com

However, the applicability of common amine-derivatizing reagents to 9H-Purin-8-amine, N,N-dimethyl- is limited by the nature of its exocyclic amino group. The N,N-dimethylamino group at the C8 position is a tertiary amine. Most widely used derivatization reagents are designed to react with primary and secondary amines and are therefore unreactive toward the tertiary amine of this specific purine. thermofisher.comnih.gov

For instance, reagents such as o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are staples in the analysis of amino acids and biogenic amines, but their mechanism requires a reactive proton on the nitrogen atom, which is absent in tertiary amines. nih.govyoutube.com

Derivatizing ReagentAbbreviationTarget Functional Group(s)Inapplicable to 9H-Purin-8-amine, N,N-dimethyl- (Reason)
o-PhthaldialdehydeOPAPrimary aminesYes (Requires primary amine for reaction) thermofisher.comnih.gov
9-Fluorenylmethyl chloroformateFMOC-ClPrimary and secondary aminesYes (Requires primary or secondary amine) creative-proteomics.comnih.gov
Dansyl chlorideDns-ClPrimary and secondary aminesYes (Requires primary or secondary amine) nih.gov
PhenylisothiocyanatePITCPrimary and secondary aminesYes (Requires primary or secondary amine) thermofisher.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and secondary aminesYes (Requires primary or secondary amine) creative-proteomics.com

Alternative derivatization strategies for purines often target other reactive sites on the molecule. For example, a sensitive method developed for adenyl purines involves derivatization with 2-chloroacetaldehyde, which forms a fluorescent etheno-bridge between the N1 nitrogen and the exocyclic amino group at the C6 position. researchgate.net This specific method, however, is not directly applicable to 8-aminopurines due to the different positioning of the amino group and the required ring nitrogens for cyclization.

Derivatization of 9H-Purin-8-amine, N,N-dimethyl- would likely need to target the N9 proton of the imidazole ring through reactions like alkylation, a process central to the discussion of regioselectivity.

Regio- and Chemoselectivity in Transformations of 9H-Purin-8-amine, N,N-dimethyl-

The concepts of chemoselectivity and regioselectivity are paramount when discussing the transformation of multifunctional molecules like 9H-Purin-8-amine, N,N-dimethyl-.

Chemoselectivity refers to the preferential reaction of one functional group over others.

Regioselectivity refers to the preferential reaction at one position over other possible positions.

The purine ring system is an ambident nucleophile, with the N7 and N9 atoms of the imidazole portion being common sites for reactions such as alkylation. ub.edu

Chemoselectivity : In reactions involving substituted purines, the ring nitrogen atoms are generally more nucleophilic than exocyclic amino groups. Research on the alkylation of N,N-dimethyladenine (a 6-aminopurine isomer) using the Mitsunobu reaction demonstrated that alkylation occurs exclusively on the ring nitrogens, with no reaction observed at the exocyclic N,N-dimethylamino group. rsc.org This strong preference suggests that the N,N-dimethylamino group of 9H-Purin-8-amine, N,N-dimethyl- would also be chemically inert under similar alkylating conditions, with transformations favoring the purine ring itself.

Regioselectivity : The alkylation of purines is often complicated by the formation of multiple regioisomers, primarily the N9 and N7 adducts. researchgate.netresearchgate.net The ratio of these products is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the substituents present on the purine ring. ub.edu

General Trends : For many purines, alkylation leads to the N9-substituted product as the major isomer, often accompanied by the N7-isomer. ub.edursc.org Reaction conditions can be tailored to enhance the selectivity for the N9 position. For example, the use of microwave irradiation has been shown to accelerate reactions and reduce the formation of byproducts, favoring N9-alkylation. ub.eduresearchgate.net

Influence of Substituents : The electronic properties of substituents on the purine core can significantly alter the regioselectivity of a reaction. Electron-withdrawing groups can influence the nucleophilicity of the different nitrogen atoms. For instance, studies on chlorinated purine analogues show that the position of a chloro-substituent (at C2 or C6) can direct benzylation to either the imidazole ring (N9/N7) or the pyrimidine ring (N1 or N3). researchgate.net In the case of 2-chloro-N-methyladenine, the electron-withdrawing chlorine atom directs alkylation to the N9 position. rsc.org This indicates that the electronic character of the C8-N,N-dimethylamino group plays a crucial role in directing the regiochemical outcome of reactions on 9H-Purin-8-amine, N,N-dimethyl-.

The following table summarizes key factors influencing the selectivity of purine transformations, which are applicable by extension to 9H-Purin-8-amine, N,N-dimethyl-.

FactorInfluence on SelectivityExample
Reaction Conditions Faster reaction times and more reactive alkyl halides tend to favor the thermodynamically more stable N9-isomer over the N7-isomer. ub.eduThe use of methyl iodide (more reactive) leads to higher N9 selectivity compared to methyl chloride. ub.edu
Base and Solvent The choice of base and solvent system can alter the site of deprotonation and the subsequent nucleophilicity of the resulting anion.Tetrabutylammonium hydroxide (B78521) has been reported to give good results for regioselective N9-alkylation. researchgate.net
Steric Hindrance Bulky substituents on the purine or the electrophile can sterically hinder attack at certain positions, thereby influencing the product ratio.N7-alkylation can be blocked by bulky groups at the C6 position, favoring N9 substitution.
Electronic Effects The electron-donating or electron-withdrawing nature of substituents on the purine ring alters the electron density and nucleophilicity of the ring nitrogens. rsc.orgresearchgate.netAn electron-withdrawing group at C2 favors N9-alkylation by reducing the nucleophilicity of the adjacent N3 and N1 atoms. rsc.org

Applications As Building Blocks and Intermediates in Organic Synthesis

Construction of Complex Molecular Architectures

The purine (B94841) scaffold, particularly when functionalized at the C8 and N9 positions, serves as an excellent starting point for the synthesis of intricate molecular designs. researchgate.net The compound 9H-Purin-8-amine, N,N-dimethyl- acts as a key building block, enabling chemists to perform stepwise modifications to create elaborate structures. nih.gov

A variety of synthetic strategies can be employed to build upon this purine core. For instance, complex conjugates can be formed through a sequence of reactions that may include:

Mitsunobu-type alkylation: This reaction is often used to introduce substituents at the N9 position of the purine ring. nih.gov

Palladium-catalyzed cross-coupling reactions: Techniques like the Stille reaction allow for the introduction of various groups at the C8 position after initial modification. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This allows for the displacement of leaving groups on the purine ring. nih.gov

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction that can be used to link the purine scaffold to other molecular fragments. nih.gov

These reactions, often used in sequence, enable the construction of highly functionalized and multi-component molecular architectures, such as purine-cyclen conjugates designed for specific applications. nih.gov The ability to rapidly generate a diversity of C8 and N9 substituted purines from precursors like 5-aminoimidazole-4-carbonitriles further underscores the utility of these compounds as foundational building blocks. researchgate.net

Table 1: Synthetic Reactions for Modifying the Purine Scaffold

Reaction TypePosition(s) ModifiedPurpose
Mitsunobu AlkylationN9Introduction of alkyl or other functional groups. nih.gov
Stille CouplingC8Formation of carbon-carbon bonds. nih.gov
SNArC6, C8Introduction of nucleophiles. nih.gov
CuAACC6, C8, N9 (via linker)Ligation of molecular fragments. nih.gov
Annulation ReactionsC8, N9Formation of the purine ring from imidazole (B134444) precursors. researchgate.netnih.gov

Integration into Privileged Medicinal Chemistry Scaffolds

The purine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term describes molecular frameworks that are able to bind to multiple biological targets with high affinity, making them rich sources for drug discovery. The structure of 9H-Purin-8-amine, N,N-dimethyl- is an excellent example of a starting point for creating libraries of compounds based on this privileged core.

By systematically modifying the N,N-dimethyl-purine structure at various positions (C2, C6, N9), chemists can generate a vast array of derivatives. researchgate.net This chemical diversity is crucial in the search for new therapeutic agents. For example, the synthesis of conjugates between purines and natural amino acids is a promising direction in the development of novel drugs. nih.gov The purine scaffold's inherent ability to interact with biological systems, combined with the synthetic accessibility provided by intermediates like 9H-Purin-8-amine, N,N-dimethyl-, makes it a powerful tool for developing molecules aimed at specific disease targets. nih.gov

Precursors for the Synthesis of Bioactive Molecules

The functionalization of the purine core, particularly at the C8 position, has led to the discovery of numerous biologically active molecules. 9H-Purin-8-amine, N,N-dimethyl- and its close analogs serve as critical precursors in the synthesis of these compounds.

Research has demonstrated that C8-substituted purines exhibit a wide range of biological activities. For instance, derivatives of 8-arylmethyl-9H-purin-6-amine are potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. nih.gov Furthermore, C8-substituted purines have shown inhibitory activity against viruses such as the respiratory syncytial virus (RSV) and herpes simplex virus (HSV). nih.gov

Other notable examples of bioactive molecules derived from purine precursors include:

Antiproliferative agents: Certain 6-phenylaminopurine derivatives have demonstrated the ability to halt the cell cycle in cancer cells. researchgate.net

Antimycobacterial agents: Conjugates of purines with dipeptides have shown moderate activity against Mycobacterium tuberculosis. nih.gov

Antitrypanosomal and Antileishmanial agents: Specific purine-based scaffolds have been identified as promising leads for developing new drugs against parasitic infections. researchgate.netresearchgate.net

The synthesis of these diverse bioactive molecules often begins with a functionalized purine building block, highlighting the importance of compounds like 9H-Purin-8-amine, N,N-dimethyl- in the drug discovery pipeline.

Table 2: Examples of Bioactive Molecules Derived from Purine Scaffolds

Bioactive Molecule ClassTherapeutic Target/ApplicationReference
8-arylmethyl-9H-purin-6-amine derivativesHsp90 Inhibition (Cancer, Neurodegenerative Diseases) nih.gov
C8-Substituted PurinesAntiviral (RSV, HSV) nih.gov
N-(purin-6-yl)dipeptidesAntimycobacterial (M. tuberculosis) nih.gov
6-phenylaminopurinesAntiproliferative (Cancer) researchgate.net
Polysubstituted PurinesAntitrypanosomal researchgate.net

Development of Novel Materials through Chemical Functionalization

Beyond the realm of medicine, functionalized purines are gaining attention in materials science. nih.gov The inherent photophysical properties of the purine ring system can be tuned through chemical modification, making compounds like 9H-Purin-8-amine, N,N-dimethyl- valuable precursors for novel materials. nih.govnih.gov

A key application lies in the development of photocatalysts and fluorescent sensors. For example, a purine-cyclen conjugate was specifically designed to study its capability to complex with copper(II) ions, with potential applications as a photocatalyst. nih.gov The design of such materials involves the strategic incorporation of a light-absorbing unit (the purine) and a metal-binding site (the cyclen). The ability to selectively functionalize the purine core allows for the fine-tuning of the material's electronic and photophysical properties. This opens up possibilities for creating new materials for use in light-driven chemical reactions, sensing, and molecular electronics. nih.gov

Ligand Chemistry and Catalytic Applications of 9h Purin 8 Amine, N,n Dimethyl

Design and Synthesis of Selective Ligands for Molecular Targets

The purine (B94841) core is a versatile building block for the creation of ligands that can selectively interact with a variety of biological targets. researchgate.netsemanticscholar.org The design and synthesis of derivatives of 9H-purin-8-amine, N,N-dimethyl- are driven by the quest for enhanced binding affinity and selectivity towards specific enzymes and receptors. semanticscholar.org

Researchers have successfully synthesized a diverse range of C-8 and N-9 substituted purines, demonstrating the feasibility of modifying the purine core to create a library of potential ligands. researchgate.net One-step and two-step synthetic strategies have been developed, starting from precursors like 5-aminoimidazole-4-carbonitriles, to yield a variety of purine derivatives. researchgate.net For instance, 8,9-disubstituted-9H-purin-6-amines have been obtained in a two-step process utilizing formamide (B127407). researchgate.net

The introduction of substituents at the C-2, C-6, and N-9 positions of the purine ring is a key strategy to modulate the biological activity of these compounds. semanticscholar.org For example, 2,6,9-trisubstituted purine derivatives have been designed and synthesized as potential antitumor agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines. semanticscholar.org The synthesis often involves a multi-step process, including regioselective nucleophilic aromatic substitution (SNAr) at the C-6 and C-2 positions. semanticscholar.org

The exploration of different substitution patterns on the purine ring allows for the fine-tuning of ligand properties. The synthesis of 9-phenyl-9H-purin-6-amines has been achieved through a multistep synthesis starting from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. core.ac.uk This highlights the adaptability of synthetic routes to generate diverse purine-based ligands.

A notable application of purine derivatives is in the development of inhibitors for specific enzymes. For instance, derivatives of 8-arylmethyl-9H-purin-6-amine have been identified as inhibitors of heat shock protein 90 (Hsp90), a significant target in cancer therapy. nih.gov The synthesis of these compounds has been streamlined using microwave-assisted one-pot methods, allowing for the creation of a diverse chemical library for structure-activity relationship studies. nih.gov

The following table summarizes some examples of synthesized purine derivatives and their targeted applications:

Compound Class Synthetic Precursor Key Synthetic Step Targeted Application Reference
8,9-disubstituted-9H-purin-6-amines5-aminoimidazole-4-carbonitrilesTwo-step reaction with formamideGeneral ligand development researchgate.net
2,6,9-trisubstituted purines2,6-dichloro-9-substituted purinesNucleophilic aromatic substitution (SNAr)Antitumor agents semanticscholar.org
9-phenyl-9H-purin-6-aminesEthyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidateMultistep synthesisGeneral ligand development core.ac.uk
8-arylmethyl-9H-purin-6-aminesAryl acetic acid and amino pyrimidine (B1678525)Microwave-assisted one-pot synthesisHsp90 inhibitors nih.gov

Role in Coordination Chemistry and Metal Complexation

The purine ring, with its multiple nitrogen atoms, is inherently capable of coordinating with metal ions. wikipedia.org The lone pair of electrons on the nitrogen atoms can form dative bonds with metal centers, leading to the formation of metal complexes. nih.govnih.gov This interaction is fundamental to the biological roles of many purine derivatives and is also exploited in the design of novel materials and catalysts.

The coordination behavior of purine derivatives is influenced by the substitution pattern on the purine ring. In the case of 9H-Purin-8-amine, N,N-dimethyl-, the nitrogen atoms of the purine core, specifically N1, N3, N7, and N9, as well as the exocyclic amino group at the C8 position, are potential coordination sites. The specific nitrogen atom that participates in coordination can depend on factors such as the nature of the metal ion, the solvent, and the presence of other ligands.

Studies on related purine derivatives have provided insights into their metal-coordinating properties. For example, 8-(2-pyridyl)-2'-deoxyguanosine has been shown to selectively bind Cu(II), Ni(II), Cd(II), and Zn(II) through a bidentate chelation involving the N7 position of the guanine (B1146940) and the nitrogen atom of the pyridyl group. nih.gov This demonstrates how the introduction of a chelating group at the C8 position can enhance the metal-binding affinity and selectivity of the purine ligand. nih.gov

The formation of metal complexes can be characterized using various spectroscopic techniques. For instance, the appearance of new bands in the IR spectrum corresponding to M-N (metal-nitrogen) and M-O (metal-oxygen) bonds can confirm the coordination of the ligand to the metal ion. nih.gov Electronic spectra (UV-Vis) can also provide information about the geometry of the resulting metal complex. nih.gov

The coordination of metal ions to purine-based ligands can significantly alter the properties of both the ligand and the metal. Chelation can increase the lipophilicity of the complex, which may enhance its biological activity. nih.gov The geometry of the resulting complex is dependent on the coordination number of the metal and the denticity of the ligand. nih.gov For instance, multidentate amine ligands can form complexes with various geometries, from trigonal pyramidal to trigonal prismatic, depending on the size of the metal ion. nih.gov

Potential in Organic Catalysis

The basic nature of the nitrogen atoms in the purine ring suggests that 9H-Purin-8-amine, N,N-dimethyl- could function as a base in organic reactions. mnstate.edu Amines are well-known to act as bases by accepting a proton, and the basicity of the purine nitrogen atoms can be modulated by the electronic effects of the substituents on the ring. mnstate.eduksu.edu.sa The N,N-dimethylamino group at the C8 position is an electron-donating group, which would be expected to increase the basicity of the purine nitrogen atoms.

In addition to acting as a simple base, there is potential for this compound and its derivatives to serve as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Chiral amines, for example, are widely used as organocatalysts in a variety of asymmetric transformations.

While specific studies on the catalytic activity of 9H-Purin-8-amine, N,N-dimethyl- are not extensively reported, the structural features of the molecule suggest several possibilities. The presence of multiple nitrogen atoms could allow for bifunctional catalysis, where one part of the molecule activates one reactant while another part activates the other. The chiral environment that could be created by introducing chiral substituents on the purine ring could enable enantioselective catalytic processes.

The synthesis of various secondary and tertiary amines, which can act as organocatalysts, has been extensively studied. organic-chemistry.org Ruthenium and iridium complexes have been shown to be effective catalysts for the N-alkylation of amines, a key step in the synthesis of many organocatalysts. organic-chemistry.org

Furthermore, organophosphorus compounds have been used to catalyze the reductive coupling of nitroarenes and anilines, demonstrating the potential for non-metal-based catalytic systems in N-N bond formation. nih.gov This opens up the possibility of using purine derivatives in conjunction with other catalytic systems to achieve novel transformations.

Theoretical and Computational Chemistry Studies of 9h Purin 8 Amine, N,n Dimethyl

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Geometry Optimization and Electronic Structure Elucidation (DFT, B3LYP Methods)

To determine the most stable three-dimensional structure of 9H-Purin-8-amine, N,N-dimethyl-, researchers would typically employ Density Functional Theory (DFT) calculations. A popular and widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a suitable basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost.

The geometry optimization process would calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The expected output would be a data table listing these optimized geometric parameters.

Prediction of Vibrational and Electronic Spectra (e.g., UV-Vis, TD-DFT)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated using the same DFT/B3LYP method. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the compound. The data would typically be presented in a table listing the vibrational mode, its frequency in wavenumbers (cm⁻¹), and its corresponding intensity.

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.com This calculation would provide information on the electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f), which indicate the intensity of the absorption bands.

Analysis of Electron Density, Delocalization, and Charge Distribution (ELF, LOL, NBO)

To gain deeper insight into the chemical bonding and electron distribution within 9H-Purin-8-amine, N,N-dimethyl-, various analytical tools would be used. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide a visual representation of electron localization in the molecule, helping to identify bonding and lone pair regions.

Natural Bond Orbital (NBO) analysis is another crucial technique that would be employed. nih.gov It provides a detailed picture of the charge distribution on each atom (NBO charges) and the interactions between filled and empty orbitals, which are indicative of hyperconjugative and delocalization effects. The results would be summarized in tables of atomic charges and second-order perturbation energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity of a molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would also be visualized to predict the sites of electrophilic and nucleophilic attack.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Interactions with Biological Macromolecules and Active Sites

Molecular docking simulations would be performed to place the 3D structure of 9H-Purin-8-amine, N,N-dimethyl- into the binding site of a specific biological target. These simulations predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity. The results would typically be presented in a table detailing the interacting amino acid residues in the active site, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the corresponding distances. Such studies are common for purine (B94841) derivatives, which are known to interact with various kinases and receptors. nih.govnih.gov

Characterization of Binding Modes and Affinities

The binding mode and affinity of a ligand such as 9H-Purin-8-amine, N,N-dimethyl- are critical determinants of its potential biological activity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how this molecule might interact with protein targets.

Hypothetical Binding Interactions: Molecular docking simulations of purine analogues into various receptor active sites reveal common interaction patterns. researchgate.nettpcj.orgharvard.edu For 9H-Purin-8-amine, N,N-dimethyl-, the purine scaffold itself offers multiple points for hydrogen bonding. The nitrogen atoms at positions 1, 3, 7, and 9, as well as the exocyclic amino group, can act as hydrogen bond acceptors or donors.

In a hypothetical protein binding pocket, the following interactions could be anticipated:

Hydrogen Bonds: The purine ring's nitrogen atoms are potential hydrogen bond acceptors. The N9-H, being the most common tautomer, can act as a hydrogen bond donor. Studies on 8-substituted purines have shown that derivatization at this position can influence the hydrogen-bonding pattern. nih.gov

Hydrophobic Interactions: The dimethylamino group introduces a hydrophobic character, which could favorably interact with nonpolar amino acid residues such as leucine, valine, and isoleucine within a binding site.

Pi-Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

Table 1: Potential Molecular Interactions of 9H-Purin-8-amine, N,N-dimethyl- in a Protein Binding Site

Interaction TypePotential Participating Atoms/Groups of the LigandCorresponding Protein Residues (Examples)
Hydrogen Bond DonorN9-HAspartate, Glutamate, Serine, Main-chain Carbonyl
Hydrogen Bond AcceptorN1, N3, N7, 8-Amino NitrogenArginine, Lysine, Serine, Main-chain Amide
Hydrophobic-N(CH₃)₂Leucine, Isoleucine, Valine, Alanine
π-π StackingPurine Ring SystemPhenylalanine, Tyrosine, Tryptophan

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are foundational in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. researchgate.net These analyses help in designing more potent and selective compounds.

Structure-Activity Relationship (SAR) Insights: For the purine scaffold, SAR studies have revealed that substitution at various positions (2, 6, 8, and 9) dramatically influences biological activity. Focusing on the 8-position, the introduction of the N,N-dimethylamino group in 9H-Purin-8-amine, N,N-dimethyl- has several implications compared to an unsubstituted or monosubstituted amine:

Steric Factors: The two methyl groups add steric bulk. This can either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the protein surface.

Electronic Effects: The dimethylamino group is a strong electron-donating group, which increases the electron density of the purine ring system. This can alter the strength of hydrogen bonds and other electronic interactions. nih.gov

Lipophilicity: The methyl groups increase the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and its binding to hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activities. researchgate.netnih.gov For a series of 8-substituted purine analogues, a QSAR model could be developed following these general steps:

Table 2: General Workflow for a QSAR Study

StepDescriptionExample Descriptors / Methods
1. Data Set CompilationA series of related compounds with measured biological activity (e.g., IC₅₀) is collected.8-substituted purines with varying amino, alkyl, and aryl groups.
2. Descriptor CalculationMolecular descriptors (numerical representations of chemical properties) are calculated for each molecule.Electronic: Dipole moment, HOMO/LUMO energies. Steric: Molecular volume, surface area. Lipophilic: logP.
3. Model DevelopmentA statistical method is used to build a mathematical equation linking the descriptors to the activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net
4. Model ValidationThe model's predictive power is rigorously tested using internal (cross-validation) and external test sets.q², R²_pred.

A hypothetical QSAR model for purine derivatives might reveal that increased lipophilicity and a specific distribution of electronic charge at the 8-position are positively correlated with activity at a particular target. nih.gov Such a model would be crucial for predicting the activity of 9H-Purin-8-amine, N,N-dimethyl- and guiding the design of new analogues.

Computational Approaches for Molecular Design and Property Prediction

Modern drug discovery heavily relies on computational methods to design molecules and predict their properties, thereby reducing the time and cost of experimental work. researchgate.netrsc.org These approaches are directly applicable to the study and modification of 9H-Purin-8-amine, N,N-dimethyl-.

Molecular Design Strategies: Computational tools can be used to design novel analogues of 9H-Purin-8-amine, N,N-dimethyl- with potentially improved properties. For example, a virtual library could be generated by computationally modifying the substituents on the purine ring. These virtual compounds can then be screened for desired properties.

Property Prediction: Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties with high accuracy. rsc.org For 9H-Purin-8-amine, N,N-dimethyl-, DFT can be used to calculate:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Electronic Properties: The distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding reactivity. nih.govnih.gov

Spectroscopic Properties: Predictions of IR, Raman, and NMR spectra can aid in the experimental characterization of the compound.

Table 3: Application of Computational Methods in Molecular Design and Property Prediction

Computational MethodApplicationPredicted Properties for 9H-Purin-8-amine, N,N-dimethyl-
Molecular DockingPredict binding mode and score potential affinity to a biological target.Binding orientation, interaction map, estimated binding energy. researchgate.net
Molecular Dynamics (MD)Simulate the dynamic behavior of the ligand-protein complex over time.Stability of binding pose, conformational changes, solvent effects.
Density Functional Theory (DFT)Calculate electronic structure and related physicochemical properties.Optimized geometry, HOMO/LUMO energies, electrostatic potential, vibrational frequencies. nih.gov
Virtual ScreeningRapidly evaluate large libraries of compounds against a target.Identification of new potential lead compounds based on the purine scaffold.

Tautomerism and Conformational Analysis

The biological function of a molecule can be highly dependent on its preferred three-dimensional shape (conformation) and its protonation state (tautomerism).

Tautomerism: Purines, including 9H-Purin-8-amine, N,N-dimethyl-, can exist as a mixture of different tautomers in equilibrium. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The primary tautomeric equilibrium for this compound involves the position of the hydrogen atom on the imidazole (B134444) part of the purine ring, leading to N(7)-H and N(9)-H forms.

For most purine derivatives under physiological conditions, the N(9)-H tautomer is generally more stable and thus more populated than the N(7)-H tautomer. nih.gov Computational studies on related 8-aminopurines confirm this preference. The relative stability can be influenced by solvent effects, with polar solvents potentially stabilizing one form over the other. The N,N-dimethylamino group itself can exhibit amino-imino tautomerism, but the amino form is overwhelmingly favored for exocyclic aromatic amines.

Table 4: Major Tautomers of 8-(N,N-dimethylamino)purine

Tautomer NameDescriptionPredicted Relative Stability
N(9)-H TautomerProton is attached to the N9 nitrogen of the imidazole ring.Generally the most stable form.
N(7)-H TautomerProton is attached to the N7 nitrogen of theimidazole ring.Generally less stable than the N(9)-H form.

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 9H-Purin-8-amine, N,N-dimethyl-, the key conformational flexibility lies in the rotation around the C8-N bond connecting the dimethylamino group to the purine ring.

The rotation of this bond is subject to steric hindrance between the methyl groups and the hydrogen atom at the N9 position. Computational energy profiling can predict the rotational energy barrier and identify the most stable (lowest energy) conformations. It is likely that the preferred conformation will orient the dimethylamino group to minimize steric clash with the rest of the molecule, which could have significant implications for how the molecule fits into a protein's binding site.

Mechanistic Biological Investigations in Vitro of 9h Purin 8 Amine, N,n Dimethyl and Its Derivatives

Molecular Interactions and Binding Affinities in In Vitro Systems

The therapeutic potential of purine (B94841) analogs often stems from their ability to mimic natural purines, allowing them to interact with a wide array of biological targets. rsc.org These interactions are fundamental to their biological effects, which are primarily explored through their binding to specific proteins like enzymes and receptors. rsc.org

Interaction with Specific Enzymes and Receptors

Derivatives of the 9H-purine scaffold have been identified as inhibitors of several key proteins involved in cell signaling and survival. A notable target for purine derivatives is the molecular chaperone Heat shock protein 90 (Hsp90), which is crucial for the stability and function of numerous client proteins involved in cancer progression. nih.gov Specifically, derivatives such as 8-arylmethyl-9H-purin-6-amines have been developed as Hsp90 inhibitors. nih.gov

Furthermore, purine analogs have been designed to target protein kinases, a large family of enzymes that regulate the majority of cellular pathways. unife.it Research into 2,6,9-trisubstituted purines has demonstrated their ability to bind to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net Other related structures, such as 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, have shown inhibitory activity against a panel of protein kinases including CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. nih.gov

In the context of inflammatory responses, certain 9-cinnamyl-9H-purine derivatives have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway by disrupting the interaction between the Toll-like receptor 4 (TLR4) and its adaptor protein MyD88. nih.gov Additionally, other purine isosteres have been evaluated for their interaction with cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. rsc.org

Mechanisms of Enzyme Inhibition (e.g., Nucleotide Metabolism Enzymes, Protein Kinases)

The structural similarity of purine derivatives to endogenous molecules like ATP allows them to function as competitive inhibitors for a variety of enzymes. unife.itresearchgate.net

Protein Kinase Inhibition: Many purine-based compounds function by competing with ATP for the kinase binding pocket. researchgate.net The development of 2,6,9-trisubstituted purines as selective protein kinase inhibitors was based on their unique binding mode to the ATP-binding site of human CDK2. researchgate.net This competitive inhibition mechanism is a common strategy for controlling cancer cell replication and apoptosis, as the activity of many protein kinases is often dysregulated in cancers. unife.it For example, pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of purines, have been shown to exert anticancer effects through the specific inhibition of kinases such as Src and EGFR tyrosine kinases. unife.it

Nucleotide Metabolism Enzyme Inhibition: Purine analogs can also disrupt the synthesis and metabolism of nucleotides, which are essential for DNA and RNA synthesis. nih.gov While specific inhibitors for enzymes in the purine biosynthesis pathway like IMDPH (Inosine-5'-monophosphate dehydrogenase) have been developed, they often lack specificity for tumor cells, leading to side effects. nih.gov The inhibition of such enzymes disrupts the balance of the purine and pyrimidine (B1678525) pools, which is critical for cell proliferation. nih.gov Other enzymes in purine metabolism, such as xanthine (B1682287) oxidase and purine nucleoside phosphorylase, are also potential targets for purine-based inhibitors. rsc.org

Modulation of Cellular Processes in In Vitro Models

The interaction of purine derivatives at the molecular level translates into significant effects on cellular behavior, including proliferation, survival, and death. These effects are typically evaluated using various cancer cell lines in controlled laboratory settings.

Antiproliferative Effects on Cell Lines (In vitro Cytotoxicity Studies)

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of substituted purine derivatives against a wide range of human cancer cell lines. The potency of these compounds is often determined by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

For instance, a series of novel 6,9-disubstituted purine analogs showed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC₅₀ values in the micromolar range. researchgate.net Similarly, studies on 6,8,9-trisubstituted purine derivatives revealed potent anticancer activities. nih.gov One compound from this series, bearing a 4-trifluoromethyl phenyl substitution, displayed remarkable activity against a panel of hepatocellular carcinoma cells with IC₅₀ values ranging from 2.9 to 9.3 μM. nih.gov Another study on 6,8,9-trisubstituted purines found that a 4-methylphenyl substituted piperazine (B1678402) analog was more potent than the clinical drugs 5-FU and Fludarabine against Huh7 liver cancer cells, with an IC₅₀ of 14.2 μM. nih.gov

The antiproliferative activity is highly dependent on the specific substitutions on the purine ring and the cancer cell line being tested. semanticscholar.org In a study of 2,6,9-trisubstituted purines, the HL-60 (human leukemia) cell line was found to be the most sensitive, while the CACO2 (human colorectal adenocarcinoma) cell line was more resistant. semanticscholar.org Pyrrolo[2,3-d]pyrimidine and purine derivatives have also shown growth-inhibitory effects on lung (A549), cervical (HeLa), and pancreatic (CFPAC-1) cancer cells. nih.gov

Interactive Table: Cytotoxicity of Various Purine Derivatives on Human Cancer Cell Lines

Below is a summary of reported IC₅₀ values for different classes of purine derivatives.

Induction of Programmed Cell Death (Apoptosis) in In Vitro Cellular Models

Beyond simply halting proliferation, many purine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for an effective anticancer agent. The induction of apoptosis is often confirmed through assays that detect key events in the apoptotic cascade.

One common method is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov For example, the strong growth-inhibitory effect of a particular pyrrolo[2,3-d]pyrimidine derivative on pancreatic cancer cells was linked to the induction of apoptosis and primary necrosis, as determined by an Annexin V assay. nih.gov Another hallmark of apoptosis is chromatin condensation in the nucleus, which can be visualized using fluorescent dyes like Hoechst 33342. nih.gov

Studies have shown that specific purine derivatives can trigger these apoptotic pathways. For instance, a 2,6,9-trisubstituted purine derivative, compound 7h, was found to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 leukemia cells. semanticscholar.org

Interference with Nucleic Acid Synthesis Pathways in Cellular Contexts

As analogs of the building blocks of DNA and RNA, purine derivatives are well-positioned to interfere with nucleic acid synthesis, a process that is highly active in rapidly dividing cancer cells. nih.gov This interference can occur through several mechanisms.

One primary mechanism is the inhibition of enzymes essential for the de novo synthesis of nucleotides. nih.gov By blocking these pathways, the compounds deplete the cellular pool of purines and pyrimidines required for DNA replication and RNA transcription. nih.gov This mode of action is supported by observations that some purine conjugates act as inhibitors of DNA biosynthesis, leading to cell cycle arrest. nih.gov

Another potential mechanism involves the direct modification of nucleic acid structure. While not directly involving 9H-Purin-8-amine, N,N-dimethyl-, studies on other modified nucleosides provide insight. For example, replacing the natural phosphate (B84403) backbone of RNA with a cationic amine linkage was shown to significantly destabilize RNA duplexes. nih.gov Such modifications, if incorporated into cellular nucleic acids, could profoundly disrupt their normal function. The inhibition of enzymes like dihydrofolate reductase by drugs such as methotrexate (B535133) ultimately blocks the synthesis of thymidylate, a key component of DNA, thereby halting DNA synthesis and cell division. youtube.com

Biochemical Assay Development and Application

The initial exploration of the biological activity of a compound like N,N-dimethyl-9H-purin-8-amine and its derivatives heavily relies on the development and application of robust biochemical assays. These assays are fundamental in identifying and characterizing the molecular targets of a compound and elucidating its mechanism of action.

Recombinant Kinase Assays

Kinases are a critical class of enzymes that regulate a vast array of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major focus of drug discovery efforts. Recombinant kinase assays are a primary tool to determine if a compound, such as an 8-aminopurine derivative, can inhibit the activity of a specific kinase.

These assays utilize kinases that have been produced in and purified from expression systems like bacteria or insect cells. The basic principle involves incubating the recombinant kinase with its substrate (often a peptide or protein) and a phosphate donor (typically ATP) in the presence and absence of the test compound. The inhibitory effect of the compound is then quantified by measuring the extent of substrate phosphorylation.

Various detection methods can be employed, including radiometric assays that use radioactively labeled ATP, or non-radiometric methods such as fluorescence-based assays (e.g., FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

For instance, in the development of novel Bruton's Tyrosine Kinase (BTK) inhibitors, a series of N,9-diphenyl-9H-purin-2-amine derivatives were evaluated. nih.gov The inhibitory potency of these compounds was determined using enzyme-based assays, with some derivatives showing IC50 values in the nanomolar range, indicating high potency. nih.gov Similarly, biaryl purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), with their activity being assessed through in vitro kinase assays. researchgate.net

DerivativeTarget KinaseIC50 (nM)
Compound 10j BTK0.4
Compound 10d BTK0.5
Compound 10i BTK0.5
Roscovitine analog CDK2/cyclin A77

This table presents inhibitory activities of various purine derivatives against their target kinases as determined by recombinant kinase assays. The data is representative of the types of results generated in such studies.

High-Throughput Screening for Target Engagement in In vitro Systems

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a specific biological target or cellular process. nih.gov In the context of target engagement for compounds like 8-aminopurine derivatives, HTS plays a pivotal role in the initial identification of "hits" from large chemical libraries. nih.gov

HTS can be broadly categorized into two types: biochemical (cell-free) assays and cell-based assays. nih.gov For target engagement, biochemical HTS often involves screening a library of compounds against a purified recombinant protein, such as a kinase. The principles are similar to the individual recombinant kinase assays but are performed on a much larger scale using automated liquid handling systems and sensitive plate readers.

Cell-based HTS, on the other hand, assesses the effect of compounds on a specific cellular process or signaling pathway within a living cell. This can provide more physiologically relevant information, as it takes into account factors like cell permeability and metabolism. For example, a screen could be designed to measure the inhibition of a particular signaling pathway downstream of a target kinase.

The discovery of novel tubulin polymerization inhibitors provides an example of how screening can lead to the identification of active compounds. A series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were synthesized and shown to have significant antitumor activities. nih.gov One compound, SKLB0533, was found to be particularly potent against several colorectal carcinoma cell lines and was further shown to have no activity against a panel of 420 kinases, demonstrating its selectivity. nih.gov

The development of novel 9-cinnamyl-9H-purine derivatives as anti-inflammatory agents also involved screening for the inhibition of nitric oxide production in macrophage cells, a key indicator of inflammatory response. nih.gov This cell-based assay allowed for the identification of a lead compound that was more potent than the natural product resveratrol. nih.gov

Compound ClassScreening ApproachKey Finding
3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives Cell-based anti-proliferative screenIdentification of a potent and selective tubulin polymerization inhibitor. nih.gov
9-cinnamyl-9H-purine derivatives Cell-based anti-inflammatory screenDiscovery of a potent inhibitor of nitric oxide production. nih.gov
N,9-diphenyl-9H-purin-2-amine derivatives Biochemical kinase assay screenIdentification of highly potent BTK inhibitors. nih.gov

This table summarizes the application of different screening approaches in the discovery of bioactive purine derivatives.

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-9H-purin-8-amine, and what are the critical parameters influencing yield and purity?

Methodological Answer: Synthesis typically involves alkylation of purine precursors. For example, substituting the 8-amine group of 9H-purin-8-amine with dimethylamine under basic conditions (e.g., NaH in DMF) at 60–80°C. Critical parameters include:

  • Reagent stoichiometry : Excess dimethylamine ensures complete substitution but may require quenching to avoid side reactions.
  • Temperature control : Higher temperatures accelerate reaction but risk decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N,N-dimethyl-9H-purin-8-amine?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., dimethylamino protons at δ 3.0–3.5 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 178.1085 for C7_7H10_{10}N6_6) validate molecular weight.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV detection at 254 nm) .

Q. How can researchers validate the structural homogeneity of N,N-dimethyl-9H-purin-8-amine derivatives?

Methodological Answer: Combine X-ray crystallography (e.g., SHELXL refinement for bond angles/distances ) with vibrational spectroscopy (IR/Raman) to cross-verify functional groups. For amorphous samples, use DSC/TGA to detect polymorphic transitions or impurities .

Q. What computational tools are recommended for modeling the electronic properties of N,N-dimethyl-9H-purin-8-amine?

Methodological Answer:

  • DFT calculations (Gaussian, B3LYP/6-31G* basis set) predict HOMO/LUMO energies and charge distribution.
  • Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., phosphodiesterases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of N,N-dimethyl-9H-purin-8-amine derivatives?

Methodological Answer:

  • Multi-software validation : Compare SHELX-refined structures with outputs from Olex2 or Mercury CSD .
  • Twinned data handling : Use the Hooft parameter in PLATON to detect twinning and apply twin-law corrections.
  • Cross-validation : Align crystallographic data with NMR-derived NOE interactions .

Q. What strategies are recommended for assessing potential nitrosamine contamination in N,N-dimethyl-9H-purin-8-amine samples?

Methodological Answer:

  • LC-MS/MS screening : Monitor for nitrosamine-specific transitions (e.g., m/z 74 → 42 for NDMA) with a LOQ of 1 ppb.
  • Supplier audits : Use EMA-compliant questionnaires to evaluate raw material risks (e.g., presence of secondary amines/nitrosating agents) .

Q. How should researchers design experiments to evaluate the phosphodiesterase (PDE) inhibitory activity of N,N-dimethyl-9H-purin-8-amine?

Methodological Answer:

  • In vitro assays : Use recombinant PDE isoforms (e.g., PDE5) with cAMP/cGMP substrates. Measure IC50_{50} via fluorescence polarization.
  • Controls : Include a reference inhibitor (e.g., sildenafil for PDE5) and vehicle controls.
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/uncompetitive) .

Q. What advanced purification techniques address challenges in isolating N,N-dimethyl-9H-purin-8-amine from complex reaction mixtures?

Methodological Answer:

  • Preparative SFC : Supercritical CO2_2 with methanol co-solvent improves resolution of polar impurities.
  • Ion-pair chromatography : Use tetrabutylammonium phosphate to enhance retention on C18 columns .

Q. How can researchers analyze intermolecular interactions in N,N-dimethyl-9H-purin-8-amine crystals for material science applications?

Methodological Answer:

  • Hirshfeld surface analysis (CrystalExplorer): Quantify H-bonding and π-π interactions.
  • Mercury CSD : Generate packing diagrams and compare with isostructural analogs in the Cambridge Structural Database .

Q. What methodologies mitigate discrepancies between theoretical and experimental NMR chemical shifts for N,N-dimethyl-9H-purin-8-amine?

Methodological Answer:

  • Solvent modeling : Use IEF-PCM in Gaussian to simulate DMSO-d6_6 effects.
  • Dynamic effects : Perform MD simulations (AMBER) to account for conformational averaging.
  • Benchmarking : Compare shifts with dimethylated purine analogs (e.g., N,N,9-trimethyladenine ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.